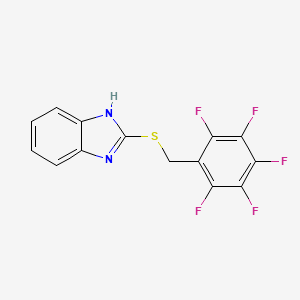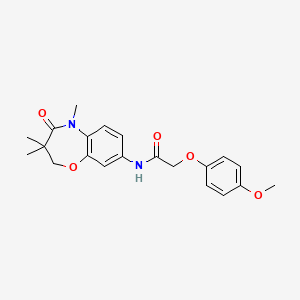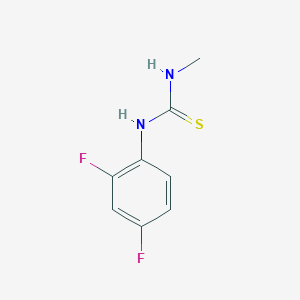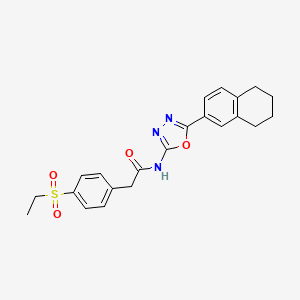
2,4-Difluoro-5-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-iodophenol is an organic compound with the molecular formula C6H3F2IO It is a phenolic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Difluoro-5-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution reactions. One common approach involves the reaction of 2,4-difluorophenol with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of solvents like acetonitrile or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Difluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine site, to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenols with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.
Reduction Reactions: Products include deiodinated phenols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-iodophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated and iodinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in diagnostic imaging, particularly in the development of radiolabeled compounds for positron emission tomography (PET) scans.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-5-iodophenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through mechanisms such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluorophenol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodophenol: Lacks the fluorine atoms, leading to variations in chemical properties and biological activity.
4-Iodophenol:
Uniqueness: 2,4-Difluoro-5-iodophenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in various fields of research.
Eigenschaften
IUPAC Name |
2,4-difluoro-5-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQZLDQLGZFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)


![3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2663737.png)







